molecular formula C12H11F3O3 B1344506 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione CAS No. 1119452-86-6

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione

Cat. No.: B1344506
CAS No.: 1119452-86-6
M. Wt: 260.21 g/mol
InChI Key: TYQGQVQLTWKKQU-UHFFFAOYSA-N
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Description

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione is an organic compound characterized by the presence of an ethoxyphenyl group and a trifluorobutane-1,3-dione moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione typically involves the reaction of 3-ethoxybenzaldehyde with trifluoroacetylacetone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to isolate the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes.

Scientific Research Applications

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s trifluorobutane-1,3-dione moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell membranes .

Comparison with Similar Compounds

1-(3-Ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione can be compared with other similar compounds, such as:

    1-(3-Methoxyphenyl)-4,4,4-trifluorobutane-1,3-dione: This compound has a methoxy group instead of an ethoxy group, which can result in different chemical reactivity and biological activity.

    1-(3-Hydroxyphenyl)-4,4,4-trifluorobutane-1,3-dione: The presence of a hydroxy group can significantly alter the compound’s solubility and interaction with biological targets.

    1-(3-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione: The substitution of a chlorine atom can enhance the compound’s stability and resistance to degradation.

Properties

IUPAC Name

1-(3-ethoxyphenyl)-4,4,4-trifluorobutane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c1-2-18-9-5-3-4-8(6-9)10(16)7-11(17)12(13,14)15/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQGQVQLTWKKQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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